Structural Uniqueness: Dual Benzothiazole-Thiazole Core vs. Single-Ring Analog KX2-391
The compound incorporates a benzothiazole-thiazole dual heterocyclic core, whereas the well-characterized Src kinase inhibitor KX2-391 (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide) contains a pyridine-benzyl scaffold. SAR studies on thiazole-containing analogs of KX2-391 indicate that replacement of the pyridine ring with a thiazole ring alters c-Src kinase GI50 values and cellular proliferation inhibition profiles [1]. This structural divergence implies distinct hydrogen-bonding networks and binding-site complementarity that cannot be extrapolated from KX2-391 data.
| Evidence Dimension | Core scaffold composition |
|---|---|
| Target Compound Data | Benzothiazole–thiazole–acetamide hybrid with 4-methylbenzylthio substituent |
| Comparator Or Baseline | KX2-391: pyridine–benzyl–acetamide scaffold |
| Quantified Difference | Not quantitatively comparable in a single assay; the scaffold difference is categorical. |
| Conditions | N/A (structural comparison only) |
Why This Matters
Procurement decisions based on expected kinase selectivity must account for scaffold-specific pharmacophore geometry, making KX2-391 an inappropriate functional substitute.
- [1] Fallah-Tafti A, Foroumadi A, Tiwari R, et al. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011;46(10):4853-4858. View Source
